cis-trismethoxy Resveratrol
cis-trismethoxy Resveratrol
Resveratrol is a potent antioxidant found in grapes and red wine that also has anti-proliferative, anti-neoplastic and anti-angiogenic activities. In addition, resveratrol activates sirtuins1 and, in yeast, extends lifespan. cis-trismethoxy Resveratrol is a potent anti-mitotic drug that is 100-fold more active than resveratrol at inhibiting the growth of human colon cancer Caco-2 cells. It inhibits tubulin polymerization in a dose-dependent manner (IC50 = 4 μM) and inhibits enzymes involved in the synthesis of the polyamines, putrescine, and spermidine. trans-trismethoxy Resveratrol has superior pharmacokinetic characteristics when compared with resveratrol, including greater plasma exposure, longer elimination half-life, and lower clearance.
Brand Name:
Vulcanchem
CAS No.:
94608-23-8
VCID:
VC0005418
InChI:
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
SMILES:
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Molecular Formula:
C17H18O3
Molecular Weight:
270.32 g/mol
cis-trismethoxy Resveratrol
CAS No.: 94608-23-8
Cat. No.: VC0005418
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Resveratrol is a potent antioxidant found in grapes and red wine that also has anti-proliferative, anti-neoplastic and anti-angiogenic activities. In addition, resveratrol activates sirtuins1 and, in yeast, extends lifespan. cis-trismethoxy Resveratrol is a potent anti-mitotic drug that is 100-fold more active than resveratrol at inhibiting the growth of human colon cancer Caco-2 cells. It inhibits tubulin polymerization in a dose-dependent manner (IC50 = 4 μM) and inhibits enzymes involved in the synthesis of the polyamines, putrescine, and spermidine. trans-trismethoxy Resveratrol has superior pharmacokinetic characteristics when compared with resveratrol, including greater plasma exposure, longer elimination half-life, and lower clearance. |
|---|---|
| CAS No. | 94608-23-8 |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
| Standard InChI | InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4- |
| Standard InChI Key | GDHNBPHYVRHYCC-PLNGDYQASA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC |
| SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
| Appearance | Assay:≥98%A solution in ethanol |
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